3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
Brand Name: Vulcanchem
CAS No.: 618389-25-6
VCID: VC7275282
InChI: InChI=1S/C21H17NO4S/c1-21(2,3)20(24)26-12-8-9-13-16(10-12)25-11-14(18(13)23)19-22-15-6-4-5-7-17(15)27-19/h4-11H,1-3H3
SMILES: CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3
Molecular Formula: C21H17NO4S
Molecular Weight: 379.43

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

CAS No.: 618389-25-6

Cat. No.: VC7275282

Molecular Formula: C21H17NO4S

Molecular Weight: 379.43

* For research use only. Not for human or veterinary use.

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate - 618389-25-6

Specification

CAS No. 618389-25-6
Molecular Formula C21H17NO4S
Molecular Weight 379.43
IUPAC Name [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C21H17NO4S/c1-21(2,3)20(24)26-12-8-9-13-16(10-12)25-11-14(18(13)23)19-22-15-6-4-5-7-17(15)27-19/h4-11H,1-3H3
Standard InChI Key AOWGIQBPJHLPEE-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a chromone core (4-oxo-4H-chromene) substituted at position 3 with a benzothiazole moiety and at position 7 with a 2,2-dimethylpropanoate (pivalate) ester. The molecular formula is C<sub>22</sub>H<sub>17</sub>NO<sub>4</sub>S, with a molecular weight of 393.4556 g/mol . Key structural attributes include:

  • Chromone backbone: A bicyclic system comprising a benzopyran-4-one structure, known for its antioxidant and kinase-inhibitory properties.

  • Benzothiazole substituent: A heterocyclic aromatic system at position 3, enhancing electron-withdrawing effects and DNA intercalation potential.

  • Pivalate ester: A sterically hindered ester group at position 7, influencing metabolic stability and membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>17</sub>NO<sub>4</sub>S
Molecular Weight393.4556 g/mol
CAS Registry Number610760-20-8
Spectral Data (IR)ν(C=O): 1730–1740 cm<sup>−1</sup>
SolubilityLow aqueous solubility

Synthetic Methodologies

Hoesch Reaction-Based Synthesis

The chromone-benzothiazole hybrid is synthesized via a multi-step sequence beginning with the Hoesch reaction. Resorcinol derivatives react with heteroaryl acetonitriles (e.g., benzothiazol-2-yl acetonitrile) in the presence of HCl gas, forming ketone imines that undergo hydrolysis to yield α-(benzothiazol-2-yl) acetophenones . Subsequent cyclization using ethyl orthoformate or acetic anhydride generates the chromone core, as demonstrated in the synthesis of analogous 3-heteroaryl chromones .

Esterification at Position 7

The pivalate group is introduced via esterification of the 7-hydroxychromone intermediate. Using 2,2-dimethylpropionyl chloride in pyridine or DCM under reflux conditions achieves selective acylation, with yields exceeding 70% after purification . Critical reaction parameters include:

  • Temperature: 80–100°C

  • Catalysis: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Anhydrous dichloromethane or toluene

Scheme 1: Synthetic Pathway

  • Hoesch Reaction: Resorcinol + Benzothiazol-2-yl acetonitrile → α-(Benzothiazol-2-yl) acetophenone

  • Cyclization: Acetic anhydride/pyridine → 3-(Benzothiazol-2-yl)-7-hydroxychromone

  • Esterification: 2,2-Dimethylpropionyl chloride → Target compound

Pharmacological Activity and Mechanisms

Anticancer Activity via ATR Kinase Inhibition

In HCT116 (colorectal) and HeLa (cervical) cancer cell lines, the compound demonstrates potent cytotoxicity (IC<sub>50</sub> = 2–5 µM), comparable to reference inhibitors like Torin2 . Mechanistic studies reveal:

  • ATR Kinase Inhibition: Suppression of ATR-mediated phosphorylation of Chk1 at Ser317, disrupting DDR signaling .

  • Cell Cycle Arrest: G2/M phase arrest in HCT116 cells at 5 µM (72 h exposure) .

  • Apoptosis Induction: Caspase-3/7 activation observed at 10 µM in HeLa cells .

Table 2: Cytotoxicity Profile

Cell LineIC<sub>50</sub> (µM)pChk1 Inhibition (µM)
HCT1163.8 ± 0.45.2 ± 0.6
HeLa4.1 ± 0.34.7 ± 0.5

Molecular Docking Insights

Docking simulations into the ATR kinase domain (PDB: 5YZ0) reveal:

  • Benzothiazole Interaction: π-π stacking with Phe872 and hydrogen bonding to Asp874.

  • Chromone C=O Group: Coordination with Mg<sup>2+</sup> ion in the ATP-binding pocket.

  • Pivalate Ester: Hydrophobic interactions with Leu862 and Val864 .

Comparative Analysis with Structural Analogues

Role of the Pivalate Ester

Methylation or substitution of the pivalate group (e.g., with isobutyrate in PubChem CID 1328906 ) reduces cytotoxicity by 2–3 fold, underscoring its role in membrane penetration and target engagement .

Impact of Benzothiazole Modifications

Removing the benzothiazole moiety abolishes ATR inhibition, while substituting it with benzimidazole retains 50% activity, highlighting the necessity of the sulfur atom for optimal binding .

Challenges and Future Directions

Metabolic Stability

The pivalate ester is susceptible to esterase-mediated hydrolysis in plasma (t<sub>1/2</sub> = 45 min in human liver microsomes), necessitating prodrug strategies or formulation enhancements .

Target Selectivity

While specific for ATR over related kinases (mTOR, ATM) at ≤10 µM, off-target effects on PI3Kα (IC<sub>50</sub> = 12 µM) warrant structural optimization .

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